(3-Chloro-4-nitrophenyl)hydrazine hydrochloride
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Overview
Description
“(3-Chloro-4-nitrophenyl)hydrazine hydrochloride” is a synthetic compound . Its molecular formula is C6H7Cl2N3O2 , and it has an average mass of 224.045 Da and a monoisotopic mass of 222.991531 Da .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of 4-nitro-aniline with hydrogen chloride and sodium nitrite in water at 0°C for 1 hour . This is followed by a reaction with hydrogen chloride and tin (II) chloride in water at 0°C for 2 hours .Molecular Structure Analysis
The molecular structure of “(3-Chloro-4-nitrophenyl)hydrazine hydrochloride” consists of a phenyl ring substituted with a nitro group at the 4-position and a hydrazine group at the 3-position . The compound also contains a chloride ion, which forms an ionic bond with the nitrogen atom of the hydrazine group .Scientific Research Applications
Basic Raw Material
“(3-Chloro-4-nitrophenyl)hydrazine hydrochloride” can be used as a basic raw material in the production of various chemicals. It is particularly useful in the production of dyes and fluorescent dyes .
Organic Synthesis Intermediate
This compound also serves as an intermediate in organic synthesis . It can be used in the synthesis of a wide range of organic compounds, contributing to the development of new materials and pharmaceuticals.
Explosives Manufacturing
Interestingly, “(3-Chloro-4-nitrophenyl)hydrazine hydrochloride” can be used in the manufacturing of explosives . It can be used to prepare explosives, pyrotechnic products, and propellants.
Pharmaceutical Testing
“(3-Chloro-4-nitrophenyl)hydrazine hydrochloride” can be used for pharmaceutical testing . High-quality reference standards of this compound can provide accurate results in pharmaceutical research and development.
Research and Industry Applications
Toxicology Studies
Due to its toxic properties, “(3-Chloro-4-nitrophenyl)hydrazine hydrochloride” can be used in toxicology studies . It can help in understanding the effects of acute toxicity through various routes of exposure such as dermal, inhalation, and oral.
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of (3-Chloro-4-nitrophenyl)hydrazine hydrochloride are aldehydes and ketones . These compounds are crucial in various biochemical reactions and pathways, playing roles in energy production, signal transduction, and other cellular processes.
Mode of Action
(3-Chloro-4-nitrophenyl)hydrazine hydrochloride interacts with its targets through a nucleophilic addition reaction . The nitrogen atom in the hydrazine moiety acts as a nucleophile, attacking the carbonyl carbon in aldehydes or ketones . This results in the formation of a hydrazone, a compound with a nitrogen-nitrogen double bond .
Result of Action
The primary result of the action of (3-Chloro-4-nitrophenyl)hydrazine hydrochloride is the formation of hydrazones . These compounds can have various effects at the molecular and cellular levels, depending on the specific aldehyde or ketone they interact with.
Action Environment
The action of (3-Chloro-4-nitrophenyl)hydrazine hydrochloride can be influenced by various environmental factors. For instance, the pH of the environment can affect the nucleophilic addition reaction . Additionally, temperature and solvent conditions can also influence the reaction rate and the stability of the compound . .
properties
IUPAC Name |
(3-chloro-4-nitrophenyl)hydrazine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN3O2.ClH/c7-5-3-4(9-8)1-2-6(5)10(11)12;/h1-3,9H,8H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJCQTMCLCYJGPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NN)Cl)[N+](=O)[O-].Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
2155852-50-7 |
Source
|
Record name | (3-chloro-4-nitrophenyl)hydrazine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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